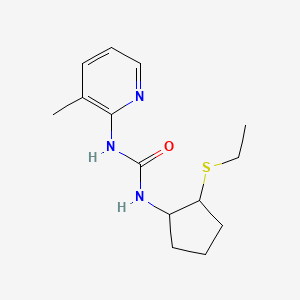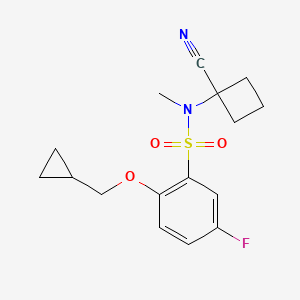
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide, also known as BAY 94-8862, is a novel small molecule inhibitor of the soluble guanylate cyclase (sGC) enzyme. sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays an important role in regulating various physiological processes such as blood pressure, smooth muscle tone, and platelet aggregation. BAY 94-8862 has been shown to have potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 acts as a potent and selective inhibitor of sGC, which leads to a decrease in the production of cGMP. This results in relaxation of smooth muscle cells and vasodilation, which can improve blood flow and reduce blood pressure. In addition, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to inhibit platelet aggregation and reduce inflammation.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to have several biochemical and physiological effects. It can reduce blood pressure and improve vascular function by promoting vasodilation. It also has anti-inflammatory effects and can inhibit platelet aggregation. In addition, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been shown to improve exercise capacity in patients with pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has several advantages for use in lab experiments. It is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862. One area of interest is its potential use in the treatment of heart failure, which is a major cause of morbidity and mortality worldwide. Another area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further research is needed to understand the long-term safety and efficacy of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 in humans.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 involves several steps starting from the reaction of 4-fluoro-3-nitrobenzenesulfonamide with 1-cyanocyclobutane-1-carboxylic acid followed by reduction of the nitro group to an amino group. The resulting intermediate is then reacted with cyclopropylmethanol to yield the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. In a phase II clinical trial, N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide 94-8862 was shown to improve exercise capacity in patients with pulmonary hypertension. It has also been investigated for its potential use in the treatment of heart failure, acute decompensated heart failure, and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-19(16(11-18)7-2-8-16)23(20,21)15-9-13(17)5-6-14(15)22-10-12-3-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYTPNZNCAYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1(CCC1)C#N)S(=O)(=O)C2=C(C=CC(=C2)F)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(cyclopropylmethoxy)-5-fluoro-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)
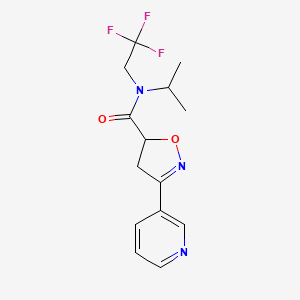
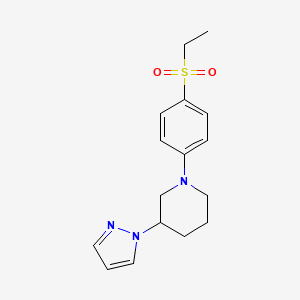
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
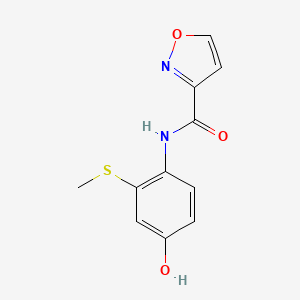
![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)
